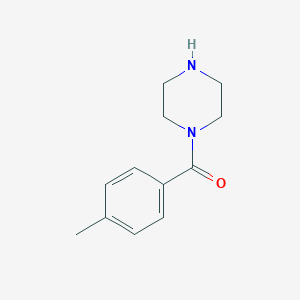

1-(4-Methylbenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSANPYZMHGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375167 | |

| Record name | 1-(4-methylbenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111752-26-2 | |

| Record name | 1-(4-methylbenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111752-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methylbenzoyl)piperazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(4-Methylbenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known as (4-methylphenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 4-methylbenzoyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 111752-26-2 | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.093 g/cm³ (Predicted) | [2] |

| pKa | 8.39 ± 0.10 (Predicted) | [1] |

| Flash Point | 176.9 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | - |

Spectroscopic Data

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-methylbenzoyl group and the piperazine ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (benzoyl ring) | 7.2 - 7.4 | Multiplet | 4H |

| Piperazine protons (adjacent to C=O) | ~3.7 | Triplet | 4H |

| Piperazine protons (adjacent to NH) | ~2.9 | Triplet | 4H |

| Methyl protons (-CH₃) | ~2.4 | Singlet | 3H |

| Piperazine NH proton | Variable | Broad singlet | 1H |

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~170 |

| Aromatic carbons (C-N and C-CH₃) | 135 - 140 |

| Aromatic carbons (CH) | 128 - 130 |

| Piperazine carbons (adjacent to C=O) | ~45 |

| Piperazine carbons (adjacent to NH) | ~46 |

| Methyl carbon (-CH₃) | ~21 |

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (piperazine) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 205.1335.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of piperazine with 4-methylbenzoyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound via acylation.

Materials:

-

Piperazine

-

4-Methylbenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with the expected data.

Logical Relationships in Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Logical workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted properties and detailed spectroscopic analysis are recommended for any application.

References

synthesis of 1-(4-Methylbenzoyl)piperazine from piperazine and 4-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylbenzoyl)piperazine from piperazine and 4-methylbenzoyl chloride. The document details the reaction mechanism, a comprehensive experimental protocol, and key quantitative data to support research and process development in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway: Acylation of Piperazine

The primary and most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between piperazine and 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of one of the secondary amine groups of the piperazine ring.[1][2] A key challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and, after deprotonation by the base, yielding the final amide product.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the acylation of piperazine derivatives.[1][4]

Materials:

-

Piperazine

-

4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a significant molar excess is often used to favor mono-acylation, e.g., 4-5 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and minimize the formation of side products.

-

Base Addition: Add triethylamine (1.1 equivalents relative to the 4-methylbenzoyl chloride) to the cooled piperazine solution and stir for 10 minutes.[4]

-

Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred piperazine mixture over 30-60 minutes, ensuring the temperature remains at or below 5 °C.[4]

-

Reaction Progression: After the complete addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine to remove unreacted acid chloride and salts.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.[4]

Data Presentation

Quantitative data for the synthesis and characterization of this compound are summarized below.

Table 1: Reactant and Reagent Specifications for a Representative Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Amount |

| Piperazine | C₄H₁₀N₂ | 86.14 | 4.0 | 3.45 g |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1.0 | 1.55 g |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | 1.11 g (1.53 mL) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 50 mL |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₆N₂O | PubChem |

| Molecular Weight | 204.27 g/mol | PubChem |

| Appearance | Expected to be a solid | Analogous Compounds |

| Melting Point | Data not available in searched literature | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 3.80 (br s, 2H, piperazine-H), 3.50 (br s, 2H, piperazine-H), 2.95 (br s, 2H, piperazine-H), 2.65 (br s, 2H, piperazine-H), 2.38 (s, 3H, CH₃), 1.75 (br s, 1H, NH). Note: Signal positions and multiplicities are estimated based on data for structurally similar compounds. | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5 (C=O), 141.0 (Ar-C), 132.5 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 48.0 (piperazine-CH₂), 45.0 (piperazine-CH₂), 42.0 (piperazine-CH₂), 21.5 (CH₃). Note: Chemical shifts are estimated based on data for analogous compounds. | [5] |

Mandatory Visualizations

The following diagrams illustrate the logical relationships of the chemical transformation and the experimental workflow.

Caption: Logical flow of the acylation reaction.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of piperazine is a robust and well-established method in organic synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential to achieve good yields of the desired mono-acylated product and minimize the formation of the di-acylated byproduct. The purification of the final compound is readily achievable through standard techniques such as column chromatography. This guide provides a solid foundation for researchers to successfully synthesize and characterize this valuable piperazine derivative for further applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

1-(4-Methylbenzoyl)piperazine CAS number and molecular weight

An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperazine

Introduction: this compound is a chemical compound featuring a piperazine ring acylated with a 4-methylbenzoyl group. The piperazine scaffold is a significant pharmacophore in drug discovery, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of piperazine are explored for numerous therapeutic applications, including anticancer, antifungal, antibacterial, and antipsychotic agents.[1][2][3] This guide provides a technical overview of this compound, its chemical properties, a representative synthesis protocol, and its context within medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in research and development. These identifiers and computed properties provide a baseline for its characterization.

| Property | Value | Source |

| CAS Number | 111752-26-2 | [4][5] |

| Molecular Formula | C12H16N2O | [4][5] |

| Molecular Weight | 204.27 g/mol | [5] |

| Monoisotopic Mass | 204.126263138 Da | [4] |

| Predicted pKa | 8.39 ± 0.10 | [4] |

| Complexity | 216 | [4] |

Experimental Protocols: Synthesis

The synthesis of N-acylated piperazines like this compound is a common procedure in medicinal chemistry. A general and illustrative method involves the acylation of piperazine with a suitable acid chloride.

General Synthesis of 1-(4-Substituted-benzoyl)piperazine

This protocol is adapted from procedures for synthesizing analogous N-acylated piperazine derivatives.[6] The core reaction is the nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Objective: To synthesize this compound from piperazine and 4-methylbenzoyl chloride.

Reactants:

-

Piperazine

-

4-Methylbenzoyl chloride (p-Toluoyl chloride)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA), Potassium carbonate) to neutralize the HCl byproduct.

Procedure:

-

Preparation: In a round-bottom flask, dissolve piperazine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically cooled in an ice bath (0 °C). Note: Piperazine is often used in excess to act as both reactant and base, or a non-nucleophilic base like triethylamine is added.

-

Addition of Acyl Chloride: To the cooled, stirring solution of piperazine, add a solution of 4-methylbenzoyl chloride in the same solvent dropwise over a period of 15-30 minutes. The slow addition helps to control the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

Wash the filtrate with water or a saturated sodium bicarbonate solution to remove excess acid and water-soluble components.

-

Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization to obtain the final, pure compound.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Context

The piperazine moiety is a cornerstone in modern drug discovery.[3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often improve the aqueous solubility and bioavailability of drug candidates.[1]

N-acylated piperazines, the class to which this compound belongs, are integral to a vast number of active pharmaceutical ingredients. The introduction of an acyl group, such as the 4-methylbenzoyl moiety, significantly alters the molecule's electronic properties, lipophilicity, and steric profile. This modification is a key strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new compounds.[7]

Research into structurally related compounds has demonstrated a wide range of biological activities, including:

-

Anticancer Properties: Many piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][7] Mechanisms can include the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[2]

-

Antimicrobial Activity: The piperazine nucleus is a common feature in many antimicrobial agents, and its derivatives have been designed to exhibit antibacterial and antifungal properties.[3][8]

-

Central Nervous System (CNS) Activity: Diaryl piperazine derivatives have been identified as potent antagonists for dopamine receptors and inhibitors of dopamine uptake, leading to applications as antipsychotic and antidepressant agents.[2]

While specific biological data for this compound itself is not extensively detailed in the provided search results, its structure serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential pharmacological activities.[7] Researchers can use this compound as a starting point for developing novel therapeutic agents by further modifying the piperazine ring or the benzoyl group.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 1-(4-METHYL-BENZOYL)-PIPERAZINE | 111752-26-2 [chemicalbook.com]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 8. neuroquantology.com [neuroquantology.com]

Spectroscopic Data and Experimental Protocols for 1-(4-Methylbenzoyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methylbenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 | d, J=8.0 Hz | 2H | Ar-H |

| 7.18 | d, J=8.0 Hz | 2H | Ar-H |

| 3.75 | t, J=5.0 Hz | 2H | -NCH₂ |

| 3.40 | t, J=5.0 Hz | 2H | -NCH₂ |

| 2.88 | t, J=5.0 Hz | 2H | -NCH₂ |

| 2.76 | t, J=5.0 Hz | 2H | -NCH₂ |

| 2.36 | s | 3H | Ar-CH₃ |

| 1.83 | s | 1H | -NH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O |

| 141.6 | Ar-C |

| 132.8 | Ar-C |

| 129.1 | Ar-CH |

| 127.0 | Ar-CH |

| 45.9 | -NCH₂ |

| 45.7 | -NCH₂ |

| 41.9 | -NCH₂ |

| 21.4 | Ar-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3315 | N-H stretching |

| 2926 | C-H stretching (aliphatic) |

| 1625 | C=O stretching (amide) |

| 1512 | C=C stretching (aromatic) |

| 1436 | C-H bending |

| 1285 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 205.13 | [M+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass spectrum is recorded, showing the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Methylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzoyl)piperazine is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical parameters that influence its performance and developability. Solubility affects bioavailability, formulation, and administration routes, while stability determines the API's shelf-life, storage conditions, and potential for degradation into impurities that could impact safety and efficacy.

Solubility Profile

The solubility of an API is a determining factor for its absorption and bioavailability. Understanding the solubility of this compound in various solvents is crucial for preclinical formulation development and for designing appropriate delivery systems.

Qualitative Solubility Prediction

Based on its chemical structure, which features a substituted benzoyl group and a piperazine ring, this compound is expected to be a weakly basic compound. The benzoyl moiety imparts lipophilic character, while the piperazine ring, with its secondary amine, provides a site for protonation and potential aqueous solubility, which is likely pH-dependent.[5] It is anticipated to exhibit higher solubility in organic solvents compared to aqueous media. In aqueous solutions, its solubility is expected to increase in acidic conditions due to the protonation of the piperazine nitrogen.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. It is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved compound remains constant, confirming that equilibrium has been reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using an appropriate syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.[9]

-

Quantification: Aspirate a precise aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase of the analytical method. Analyze the sample using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

pH Measurement: For aqueous solvents, the pH of the saturated solution should be measured and reported.[6]

References

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Pharmacological Potential of 1-(4-Methylbenzoyl)piperazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities. Among the vast landscape of piperazine-containing compounds, 1-(4-Methylbenzoyl)piperazine derivatives have emerged as a promising class of molecules exhibiting a diverse range of therapeutic potentials. This technical guide provides an in-depth analysis of the current understanding of the pharmacological activities of these derivatives, focusing on their anticancer, anti-inflammatory, antidepressant, antipsychotic, and anticonvulsant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways and the modulation of key cancer signaling cascades.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of various this compound derivatives is summarized in the table below, with data presented as 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values.

| Derivative/Compound | Cancer Cell Line | Assay | Potency (µM) | Reference |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HUH7 (Liver) | SRB | GI₅₀ = 4.64 | [1] |

| FOCUS (Liver) | SRB | GI₅₀ = 4.15 | [1] | |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | CAMA-1 (Breast) | SRB | GI₅₀ = 1.22 | [1] |

| HCT116 (Colon) | SRB | GI₅₀ = 6.18 | [1] | |

| KATO-3 (Gastric) | SRB | GI₅₀ = 10.07 | [1] | |

| MFE-296 (Endometrial) | SRB | GI₅₀ = 9.73 | [1] | |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) | T47D (Breast) | SRB | GI₅₀ = 0.31 | [1] |

| 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5g) | MAHLAVU (Liver) | SRB | GI₅₀ = 7.00 | [1] |

| A novel piperazine derivative | Various cancer cells | Not specified | GI₅₀ = 0.06 - 0.16 | [2] |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma) | MTT | IC₅₀ < 0.05 | [3] |

| HeLa (Cervical) | MTT | IC₅₀ < 0.05 | [3] | |

| Piperazine-based bis(thiazole) hybrid (9i) | HCT-116 (Colorectal) | Not specified | IC₅₀ = 0.0085 | [4][5] |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | Not specified | GI₅₀ = 1.00 | [6] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | Not specified | GI₅₀ = 1.35 | [6] |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

Several studies suggest that this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases.[3][4] Some derivatives have also been shown to inhibit pro-survival signaling pathways like PI3K/AKT.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Literature Review of 1-(4-Methylbenzoyl)piperazine and Its Analogs: A Technical Guide for Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of therapeutic applications.[1] Its versatile binding properties and favorable pharmacokinetic profile make it an attractive building block in drug discovery.[2] This technical guide provides an in-depth literature review of 1-(4-Methylbenzoyl)piperazine and its analogs, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through the acylation of a piperazine derivative with a substituted benzoyl chloride. A general and widely employed method involves the reaction of piperazine or a mono-substituted piperazine with 4-methylbenzoyl chloride (p-toluoyl chloride) or a corresponding analog in the presence of a base to neutralize the hydrogen chloride byproduct.[2]

General Synthetic Workflow

The synthesis can be visualized as a multi-step process, often starting from commercially available materials and proceeding through key intermediates.

Detailed Experimental Protocol: Synthesis of 1-(4-Substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs

The following protocol is adapted from the synthesis of 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which is a representative method for the synthesis of 1-aroylpiperazines.[2]

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride)

-

Triethylamine

-

Dry Dichloromethane (DCM)

-

Ethyl acetate

-

Water

Procedure:

-

A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.[2]

-

Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.[2]

-

The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.[2]

-

The reaction is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the solvent is removed under reduced pressure.[2]

-

The residue is taken up in water and extracted with ethyl acetate.[2]

-

The organic layer is washed, dried, and concentrated to yield the crude product.

-

The final product is purified by column chromatography or recrystallization.

Characterization:

The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm their structure and purity.[3]

Pharmacological Activities and Quantitative Data

This compound and its analogs have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of 1-aroylpiperazine derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[6]

Table 1: Cytotoxicity of 1-(4-Substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs [5]

| Compound ID | R-group on Benzoyl Ring | Cancer Cell Line | GI₅₀ (µM) |

| 5a | 4-Cl | HUH7 (Liver) | 4.64 |

| FOCUS (Liver) | 4.15 | ||

| 5c | 4-OCH₃ | HEPG2 (Liver) | 7.22 |

| HEP3B (Liver) | 1.67 | ||

| MCF7 (Breast) | 6.09 | ||

| HCT116 (Colon) | 6.18 | ||

| 5e | 4-NO₂ | T47D (Breast) | 0.31 |

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial properties against a spectrum of bacteria and fungi.[7][8] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Piperazine Derivatives [7][9]

| Compound Class | Microorganism | MIC (µg/mL) |

| Sparfloxacin-piperazine derivatives | Gram-positive bacteria | 1-5 |

| Gatifloxacin-piperazine derivatives | Gram-positive bacteria | 1-5 |

| Chalcone-piperazine derivatives | Candida albicans | 2.22 |

| Ciprofloxacin-piperazine derivative (5h) | Ciprofloxacin-resistant P. aeruginosa | 16 |

Central Nervous System (CNS) Activity

Arylpiperazines are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and adrenergic receptors.[10] This has led to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents.

Table 3: Receptor Binding Affinities of Arylpiperazine Analogs [10][11]

| Compound Class | Receptor | Kᵢ (nM) |

| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine | α₁-adrenergic | 2.1 - 13.1 |

| Arylpiperazine derivative (Compound 3w) | D₂ Receptor | 1.25 |

| 5-HT₁ₐ Receptor | 0.98 | |

| 5-HT₂ₐ Receptor | 2.13 |

Structure-Activity Relationship (SAR)

The biological activity of 1-aroylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and piperazine rings.

-

Substituents on the Benzoyl Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzoyl ring can modulate the cytotoxic and receptor binding activities. For instance, a para-nitro substitution on the benzoyl ring of a 1-(substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine analog resulted in potent cytotoxicity against the T47D breast cancer cell line (GI₅₀ = 0.31 µM).[5]

-

Substituents on the Piperazine Ring: The substituent on the N4 position of the piperazine ring plays a crucial role in determining the pharmacological profile. Large, lipophilic groups at this position are often associated with enhanced anticancer activity.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as a measure of cell viability and proliferation.[12][13]

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound analog stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle and positive controls.[11]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound analog stock solution

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[11]

-

Compound Dilution: Perform two-fold serial dilutions of the test compound in the microtiter plate.[11]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[11]

-

Incubation: Incubate the plates under appropriate conditions.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Potential Mechanisms of Action

The diverse biological activities of 1-aroylpiperazine analogs suggest multiple potential mechanisms of action. In cancer, these compounds may induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.[6] Their activity at serotonin and adrenergic receptors suggests a role in neurotransmission, which is relevant for CNS disorders.

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation in drug discovery and development. The structure-activity relationships highlighted in this review provide a valuable framework for the design of novel analogs with enhanced potency and selectivity. The detailed experimental protocols included herein offer a practical guide for researchers seeking to evaluate the biological properties of this promising class of molecules. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

N-Acylated Piperazines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a versatile scaffold that can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] Among the most powerful modifications is N-acylation, the process of adding an acyl group to one or both nitrogen atoms. This functionalization is critical for modulating a compound's interaction with biological targets, influencing its solubility, and ultimately shaping its therapeutic potential.[5][6]

N-acylated piperazines are integral to numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), where they are found in anxiolytics, antidepressants, and antipsychotics.[3][6] Their utility, however, extends far beyond CNS applications, with significant research into their roles as anticancer, anti-inflammatory, and antiviral agents.[7][8] This guide provides an in-depth exploration of the discovery, synthetic history, and structure-activity relationships of N-acylated piperazines, offering a comprehensive resource for professionals in drug development.

Discovery and Pharmacological Significance

The journey of N-acylated piperazines in medicinal chemistry is closely linked to the study of arylpiperazines. Researchers discovered that this structural motif provides a powerful pharmacophore for interacting with key neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D) receptors.[9][10] The N-acyl group plays a crucial role in defining the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at these sites.[11]

For instance, libraries of arylpiperazines modified with N-acylated amino acids have been synthesized and screened for their affinity towards 5-HT1A and 5-HT2A receptors.[11][12] These studies revealed that the nature of the terminal amide or imide fragment is a key determinant of the compound's receptor binding profile and therapeutic potential as an antipsychotic, antidepressant, or anxiolytic agent.[11] The piperazine moiety often serves to increase polarity and limit interactions with plasma proteins, thereby improving the drug-like properties of the molecule.[9] In some cases, the inclusion of an N-acylated piperazine has been shown to improve safety by preventing the inhibition of critical metabolic enzymes like cytochrome P450.[9]

Synthetic Methodologies

The synthesis of N-acylated piperazines can be achieved through a variety of robust and scalable methods. The choice of synthetic route often depends on the desired substitution pattern (mono- or di-acylation) and the complexity of the acyl group.

Direct Acylation of Piperazines

The most straightforward method involves the direct reaction of a piperazine with an acylating agent.

-

Using Acyl Chlorides and Anhydrides: Mono-N-acylated and symmetrically N,N'-diacylated piperazines can be synthesized in a one-pot reaction by treating piperazine with the respective acyl chlorides or anhydrides.[1][5] The stoichiometry of the reactants can be controlled to favor the formation of the mono- or di-substituted product.

-

Amide Coupling Reactions: Standard peptide coupling agents, such as 1,1'-carbonyldiimidazole (CDI), are employed to react piperazines with carboxylic acids, forming the desired N-acyl derivative. This method is particularly useful for more complex acyl moieties.[13]

Alkylation followed by Hydrolysis

An alternative route to N-alkylpiperazines, which can be precursors to more complex N-acylated structures, involves the alkylation of an N-acetylpiperazine followed by the hydrolysis of the acetyl group. N-acetylpiperazine itself can be readily prepared via an iodine-catalyzed transamidation of acetamide with piperazine.[14]

Solid-Phase Synthesis

For the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis is a powerful tool. Libraries of arylpiperazines modified with N-acylated amino acids have been successfully prepared on SynPhase Lanterns, enabling the efficient exploration of structure-activity relationships.[11][12]

Modern Synthetic Approaches

While classical methods remain prevalent, modern organic synthesis offers sophisticated strategies. The piperazine ring itself can be constructed using methods like the Buchwald-Hartwig amination to form N-arylpiperazines, which are then available for subsequent acylation.[9] Furthermore, the availability of a wide range of N-acyl, N-aryl, and N-protected piperazine synthons from commercial suppliers simplifies many synthetic routes, allowing chemists to focus on the final coupling steps.[9][15]

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-acylated piperazine compounds and common synthetic reactions.

Table 1: Biological Activity of Selected N-Acylated Piperazines

| Compound Class/Example | Target(s) | Potency (Ki or IC50) | Therapeutic Area | Reference(s) |

| Arylpiperazines with N-acylprolinamide moieties | 5-HT1A | Ki = 3-47 nM | CNS (Antidepressant/Anxiolytic) | [11] |

| 5-HT2A | Ki = 4.2-990 nM | [11] | ||

| D2 Receptors | Ki = 0.77-21.19 µM | [11] | ||

| N-propyl piperazine analog 16 | CXCR4 | IC50 ≈ 100 nM | Antiviral/Oncology | [16] |

| N-propyl piperazine analog 21 | CXCR4 | IC50 ≈ 50 nM | Antiviral/Oncology | [16] |

| Thiazolinylphenyl-piperazine 2b | 5-HT1A | Ki = 412 nM | CNS/Oncology | [10] |

| N-acetyl Thiazolinylphenyl-piperazine 3a-c | Prostate/Breast Cancer Cell Lines | IC50 = 15-73 µM | Oncology | [10] |

| Ursolic Acid-Piperazine-Thiourea conjugate 17 | Various Cancer Cell Lines | IC50 = 27.08-38.78 µM | Oncology | [4] |

Table 2: Overview of Key Synthetic Reactions

| Reaction Type | Description | Typical Conditions | Key Features | Reference(s) |

| Direct Acylation | Reaction of piperazine with an acyl chloride. | Piperazine in excess, benzoyl chloride, one-pot reaction. | Yields both mono- and di-acylated products. | [1][5] |

| Amide Coupling | Coupling of a piperazine with a carboxylic acid using a coupling agent. | Carboxylic acid, CDI, primary amine (piperazine). | Versatile for complex acyl groups. | [13] |

| N-Acetylation | Treatment of a substituted piperazine with acetic anhydride. | Acetic anhydride, diethyl ether. | Efficient method for introducing an acetyl group. | [10] |

| Reductive Amination | Reaction of a deprotected piperazine with an aldehyde or ketone. | Formaldehyde/Acetaldehyde, reducing agent (e.g., NaBH(OAc)3). | Forms N-alkylated piperazines. | [9][16] |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form N-aryl piperazines. | N-Boc-piperazine, aryl halide, Pd catalyst, base. | Key method for creating arylpiperazine precursors. | [9] |

Experimental Protocols

General Protocol for One-Pot Synthesis of Mono- and Di-N-Benzoylated Piperazines

This protocol is adapted from the synthetic route described for N-benzoylated piperazines.[1][5]

Materials:

-

Piperazine

-

Benzoyl chloride (or substituted benzoyl chloride)

-

Appropriate solvent (e.g., Dichloromethane - DCM)

-

Base (e.g., Pyridine or Triethylamine)

Procedure:

-

Dissolve piperazine (in excess to favor mono-acylation, if desired) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add the corresponding benzoyl chloride to the stirred solution. If required, a base like pyridine can be used to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at room temperature overnight or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product mixture.

-

Purify the mono-N-acylated and N,N'-diacylated products from the reaction mixture using column chromatography on silica gel.

-

Characterize the final products using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Synthesis of 1-(4-(2-(4,5-Dihydrothiazol-2-yl) phenyl)piperazin-1-yl)ethan-1-one (3a)

This protocol is based on the synthesis of N-acetylated thiazolinylphenyl-piperazines.[10]

Step 1: Synthesis of the Thiazolinylphenyl-piperazine Intermediate (2a)

-

Combine the starting 4-substituted piperazine (1a) with 2-aminoethane-1-thiol hydrochloride.

-

Add NaOH and heat the solvent-free mixture to 80 °C.

-

Monitor the reaction until completion.

-

Work up the reaction to isolate the intermediate product (2a).

Step 2: N-Acetylation

-

Dissolve the thiazolinylphenyl-piperazine intermediate (2a) in diethyl ether.

-

Add acetic anhydride to the solution.

-

Stir the reaction at room temperature until completion.

-

Isolate and purify the final product (3a), which can be characterized by NMR and mass spectrometry.

-

Expected Characterization Data for 3a: Yield: 62%; mp: 90–92 °C; 1H-NMR (400 MHz, CDCl3) δ: 2.15 (s, 3H), 2.98 (bs, 4H), 3.26 (t, 2H, J = 8.0 Hz), 3.72 (bs, 2H), 3.88 (bs, 2H), 4.32 (t, 2H, J = 8.0 Hz), 7.10 (d, 1H, J = 7.8 Hz), 7.15 (t, 1H, J = 7.8 Hz), 7.41 (t, 1H, J = 7.8 Hz), 7.82 (d, 1H, J = 7.8 Hz); ESI-MS m/z [M + H]+ calculated for C15H19N3OS: 289.40, Found: 290.2.[10]

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and function of N-acylated piperazines.

Caption: General workflow for the synthesis of N-acylated piperazines.

Caption: Logical relationships in N-acylated piperazine SAR studies.

Caption: Interaction of an N-acylated piperazine with a GPCR pathway.

Structure-Activity Relationship (SAR) and Conformational Analysis

The biological activity of N-acylated piperazines is highly dependent on their three-dimensional structure and the nature of their substituents.

-

The Acyl Group: The type of acyl group—whether it is an acylated amino acid, a simple alkyl or aryl group, or part of a heterocyclic system—profoundly influences receptor affinity and selectivity.[11][12] SAR studies have shown that even small changes to this part of the molecule can switch a compound from an agonist to an antagonist.[11]

-

The N-Substituent: In many CNS-active compounds, one nitrogen is acylated while the other is attached to an aryl group. The substitution pattern on this aryl ring is critical for binding to targets like serotonin receptors, where it often inserts into a hydrophobic pocket.[9]

-

Conformational Rigidity: A key feature of N-acylated piperazines is the hindered rotation around the C-N amide bond.[1][5] This creates a high energy barrier to interconversion, resulting in distinct conformers that can exist at room temperature.[17] The specific conformation adopted by the molecule is critical for its interaction with the receptor binding site, and understanding this conformational behavior is essential for rational drug design.

Conclusion

N-acylated piperazines represent a remarkably successful and enduring class of compounds in medicinal chemistry. Their synthetic tractability, coupled with the profound impact of N-acylation on pharmacological properties, has cemented their role as a privileged scaffold in drug discovery. From their early applications in CNS disorders to their emerging potential in oncology and beyond, the N-acylated piperazine motif continues to provide a fertile ground for the development of novel therapeutics. Future work will likely focus on more complex C-H functionalization of the piperazine ring itself and the continued exploration of novel acyl groups to address new and challenging biological targets.[18]

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Pivotal Role of Physicochemical Properties in the Development of Substituted Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating a broad spectrum of pharmacological activities including anticancer, antipsychotic, and antimicrobial effects. The enduring success of piperazine-based drugs is intrinsically linked to the tunable nature of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement. This technical guide provides an in-depth analysis of the core physicochemical properties of substituted piperazine compounds, detailed experimental protocols for their determination, and a visualization of key signaling pathways and experimental workflows.

Core Physicochemical Properties of Substituted Piperazine Compounds

The therapeutic efficacy and safety of a drug candidate are profoundly influenced by its physicochemical characteristics. For substituted piperazines, the key properties that warrant meticulous investigation are pKa, lipophilicity (logP), solubility, and melting point.

Acidity Constant (pKa)

The pKa values of the two nitrogen atoms in the piperazine ring are critical determinants of the compound's ionization state at physiological pH (typically around 7.4). This, in turn, affects its solubility, permeability across biological membranes, and binding affinity to its target. The basicity of the piperazine nitrogens can be modulated by the electronic effects of the substituents.

Table 1: pKa Values of Selected Substituted Piperazine Compounds

| Compound | Substituent(s) | pKa1 | pKa2 | Reference(s) |

| Piperazine | -H | 9.73 | 5.35 | [1][2][3] |

| 1-Methylpiperazine | 1-CH₃ | 9.17 (approx.) | 4.93 (approx.) | [2] |

| 1,4-Dimethylpiperazine | 1,4-(CH₃)₂ | 8.18 (approx.) | - | [4] |

| 1-Ethylpiperazine | 1-C₂H₅ | - | - | [4] |

| 1-(2-Hydroxyethyl)piperazine | 1-(CH₂)₂OH | - | - | [2] |

| 1-Acetyl-4-methylpiperazine | 1-COCH₃, 4-CH₃ | 7.5 (approx.) | - | [4] |

| Cyclizine | 1-benzhydryl, 4-methyl | 8.05 | 2.16 | [No information available] |

| Chlorcyclizine | 1-(4-chlorobenzhydryl), 4-methyl | 7.65 | 2.12 | [No information available] |

| Hydroxyzine | 1-(4-chlorobenzhydryl), 4-(2-hydroxyethoxy)ethyl | 7.40 | 1.96 | [No information available] |

Note: pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and the blood-brain barrier. For piperazine derivatives, logP is a critical parameter, especially for drugs targeting the central nervous system (CNS). The nature of the substituents on the piperazine ring significantly impacts the overall lipophilicity of the molecule.

Table 2: LogP Values of Selected Substituted Piperazine Compounds

| Compound | LogP | Reference(s) |

| 1-Benzylpiperazine | 1.83 (calculated) | [5][6][7] |

| 1-(4-Fluorophenyl)piperazine | 1.9 (calculated) | [8] |

| 1-Phenylpiperazine | 2.1 (calculated) | [No information available] |

Note: LogP values can be determined experimentally or calculated using various software programs, which may lead to different values.

Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. The piperazine moiety, due to its basic nitrogen atoms, can form salts, which generally enhances aqueous solubility. However, the addition of bulky, lipophilic substituents can decrease solubility.

Table 3: Solubility Data for Selected Piperazine Compounds

| Compound | Solubility | Reference(s) |

| Piperazine | Freely soluble in water | [1][9][10] |

| Piperazine Dihydrochloride | 41 g/100 mL in water at 20 °C | [11] |

| 1,4-Bis(2-hydroxyethyl)piperazine | Soluble in water | [12] |

Melting Point

The melting point is an indicator of the purity and the crystalline nature of a compound. It is an important parameter for solid dosage form development and for quality control during manufacturing.

Table 4: Melting Points of Selected Substituted Piperazine Compounds

| Compound | Melting Point (°C) | Reference(s) |

| Piperazine (anhydrous) | 106.6 | [10] |

| 1,4-Diphenylpiperazine | 165 | [13] |

| 1,4-Dibenzylpiperazine | 92-95 | [14] |

| 1-(4-Fluorophenyl)piperazine | 30-33 | [8] |

| 1,4-Bis(2-hydroxyethyl)piperazine | 133.5-136 | [12] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following sections detail standard experimental protocols for the key properties discussed.

Determination of pKa

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted piperazine compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place a known volume of the piperazine solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized acid titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence points.

-

Perform a back-titration by adding the standardized base titrant in a similar manner.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two pKa values will be obtained.

-

Determination of Lipophilicity (logP)

Methodology: Shake-Flask Method

-

Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic solvent (typically n-octanol).

-

Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the layers.

-

-

Partitioning:

-

Dissolve a known amount of the substituted piperazine compound in the pre-saturated aqueous buffer.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

Determination of Aqueous Solubility

Methodology: Equilibrium Shake-Flask Method

-

Procedure:

-

Add an excess amount of the solid substituted piperazine compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Preparation and Analysis:

-

Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC or LC-MS/MS.

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Determination of Melting Point

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the substituted piperazine compound is a fine, dry powder. If necessary, grind the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the sample again at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted (the completion of melting).

-

The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound. [No information available]

-

Signaling Pathways and Experimental Workflows

Substituted piperazines exert their pharmacological effects by modulating various biological pathways. Understanding these pathways and having robust experimental workflows are crucial for drug development.

Key Signaling Pathways

Many piperazine derivatives exhibit anticancer properties by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[15][16][17][18]

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. uregina.ca [uregina.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Fluorophenyl)piperazine 98 2252-63-3 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Piperazine compounds [m.chemicalbook.com]

- 11. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. cusabio.com [cusabio.com]

Methodological & Application

Application Note: Protocol for the Selective Mono-Acylation of Piperazine with 4-Methylbenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The N-acylation of the piperazine ring is a fundamental transformation for creating diverse chemical libraries for drug discovery. This application note provides a detailed protocol for the selective mono-acylation of piperazine with 4-methylbenzoyl chloride to synthesize (piperazin-1-yl)(p-tolyl)methanone.

The reaction is a classic example of a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[2][3] This method utilizes a base to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the reaction to completion.[2][4] A primary challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can readily lead to the formation of the di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine.[2] This protocol employs controlled stoichiometry and reaction conditions to favor the desired mono-acylated product.

Reaction and Mechanism

The acylation proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The secondary amine of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride to form a tetrahedral intermediate.[2]

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[2]

-

Deprotonation: A base, such as triethylamine (TEA) or sodium hydroxide, deprotonates the resulting protonated amide.[2][4] This step is crucial as it yields the final neutral product and neutralizes the generated HCl, preventing it from protonating the starting piperazine and rendering it non-nucleophilic.[2]

Overall Reaction:

Experimental Protocol

This protocol details the procedure for the selective N-acylation of piperazine.

3.1 Materials and Equipment

| Reagent/Solvent | CAS Number | Molecular Wt. ( g/mol ) |

| Piperazine | 110-85-0 | 86.14 |

| 4-Methylbenzoyl chloride | 874-60-2 | 154.61 |

| Triethylamine (TEA) | 121-44-8 | 101.19 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 |

| Ethyl Acetate (for TLC & chromatography) | 141-78-6 | 88.11 |

| Hexane (for TLC & chromatography) | 110-54-3 | 86.18 |

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard laboratory glassware.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

3.2 Procedure

-

Preparation: In a round-bottom flask, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Basification: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction and minimize the formation of the di-acylated byproduct.[5][6]

-

Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes with vigorous stirring.[5]

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol or 8:2 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.[7]

-

Workup:

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the triethylammonium salt.[5]

-

Wash the organic layer with brine (saturated aqueous NaCl solution).[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

-